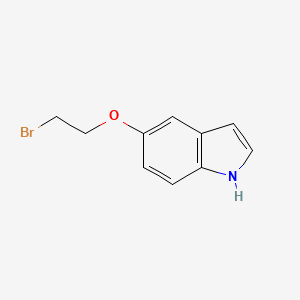

5-(2-Bromoethoxy)indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Bromoethoxy)indole is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

5-(2-Bromoethoxy)indole has been studied for its antiproliferative effects against various cancer cell lines. Research indicates that indole derivatives, including this compound, exhibit significant cytotoxicity and can inhibit tumor growth through multiple mechanisms.

Case Studies and Findings

- Antiproliferative Studies : In vitro studies have shown that indole derivatives can effectively inhibit the growth of cancer cells. For instance, a study found that substituted indoles displayed substantial activity against human cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics like cisplatin .

- Mechanistic Insights : Research involving 3-(2-bromoethyl)-indole (a related compound) demonstrated its ability to induce cell cycle arrest and apoptosis in colon cancer cells, highlighting its potential as a therapeutic agent against malignancies .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Indole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

Case Studies and Findings

- Antibacterial Activity : Studies have reported that certain indole derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition measurements indicated that these compounds could serve as effective alternatives to traditional antibiotics .

- Mechanisms of Action : The antimicrobial action of indoles is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Viral Fusion Inhibition

Another promising application of this compound is its role as a fusion inhibitor in viral infections, particularly HIV.

Case Studies and Findings

- Fusion Inhibitor Development : Indole-based compounds have been investigated for their ability to inhibit HIV-1 fusion. A series of studies have demonstrated that certain indole derivatives can effectively bind to the viral envelope proteins, thereby preventing the virus from entering host cells .

- Lead Optimization : Structural modifications of indole derivatives have led to the development of compounds with enhanced potency against viral fusion, showcasing the versatility of this scaffold in antiviral drug design .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Atom

The bromine atom in the ethoxy side chain serves as a reactive site for nucleophilic substitution, enabling functional group interconversion.

Key Reactions:

-

Alkoxy Exchange: Reaction with alcohols or phenolates under basic conditions replaces bromine with other alkoxy groups. For example, treatment with sodium methoxide yields 5-(2-methoxyethoxy)indole .

-

Amine Coupling: Primary or secondary amines displace bromine to form aminoethoxy derivatives. This is exemplified by reactions with pyrrolidine, producing 5-(2-pyrrolidinoethoxy)indole in 70% yield .

Conditions:

-

Typically conducted in polar aprotic solvents (e.g., DMF, THF) with bases like K₂CO₃ or NaH.

-

Temperatures range from 45°C to 80°C, with reaction times of 12–24 hours .

Electrophilic Substitution on the Indole Core

The indole ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-withdrawing bromoethoxy group.

Key Positions:

-

C3 and C7 Activation: The bromoethoxy group at C5 directs electrophiles to C3 and C7 via resonance and inductive effects. For instance, nitration with HNO₃/H₂SO₄ predominantly yields 5-(2-bromoethoxy)-3-nitroindole .

-

C2 Lithiation: Deprotonation at C2 using n-BuLi generates a nucleophilic site for alkylation or acylation .

Examples:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-(2-bromoethoxy)indole | 65% | |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 7-Acetyl-5-(2-bromoethoxy)indole | 58% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction Modes:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields 5-(2-phenylethoxy)indole (82% yield) .

-

Sonogashira Coupling: Alkyne insertion forms ethynyl-substituted indoles, useful in materials science .

Catalytic Systems:

Cyclization and Spiroannulation

The bromoethoxy side chain facilitates intramolecular cyclizations to form complex heterocycles.

Example:

-

Spiroindole Synthesis: Under basic conditions, the ethoxy chain undergoes nucleophilic attack on the indole’s C3, forming spirocyclic oxindoles (e.g., spiro[3H-indole-3,2′-thiazolidine] derivatives) .

Conditions:

Stability and Degradation

Propriétés

Formule moléculaire |

C10H10BrNO |

|---|---|

Poids moléculaire |

240.10 g/mol |

Nom IUPAC |

5-(2-bromoethoxy)-1H-indole |

InChI |

InChI=1S/C10H10BrNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2 |

Clé InChI |

VNHVTYHTKBWNGC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CN2)C=C1OCCBr |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.